molecular formula C16H24O B7984071 trans-2-(4-Butylphenyl)cyclohexanol

trans-2-(4-Butylphenyl)cyclohexanol

Cat. No.: B7984071
M. Wt: 232.36 g/mol
InChI Key: UGSNDJFIMCVSKW-JKSUJKDBSA-N
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Description

trans-2-(4-Butylphenyl)cyclohexanol: is an organic compound characterized by a cyclohexanol ring substituted with a butylphenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(4-Butylphenyl)cyclohexanol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 4-butylbenzene.

    Grignard Reaction: A Grignard reagent, such as phenylmagnesium bromide, is prepared from 4-butylbromobenzene and magnesium in dry ether.

    Addition Reaction: The Grignard reagent is then reacted with cyclohexanone to form the corresponding alcohol.

    Hydrogenation: The resulting product is subjected to hydrogenation to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions followed by catalytic hydrogenation. These processes are optimized for yield and purity, utilizing advanced techniques such as continuous flow reactors and high-pressure hydrogenation systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-2-(4-Butylphenyl)cyclohexanol can undergo oxidation to form ketones or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields various alcohol derivatives.

    Substitution: Results in halogenated or other functionalized cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, trans-2-(4-Butylphenyl)cyclohexanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological membranes and proteins. Its hydrophobic butyl group and hydrophilic hydroxyl group allow it to interact with various biomolecules.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and surface coatings.

Mechanism of Action

The mechanism of action of trans-2-(4-Butylphenyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl group can form hydrogen bonds, while the butylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    trans-2-Phenylcyclohexanol: Lacks the butyl group, resulting in different hydrophobic interactions.

    trans-2-(4-Methylphenyl)cyclohexanol: Contains a methyl group instead of a butyl group, affecting its reactivity and interactions.

    trans-2-(4-Ethylphenyl)cyclohexanol: Features an ethyl group, leading to variations in its physical and chemical properties.

Uniqueness

trans-2-(4-Butylphenyl)cyclohexanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The butyl group enhances its hydrophobic character, influencing its solubility and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,2S)-2-(4-butylphenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h9-12,15-17H,2-8H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSNDJFIMCVSKW-JKSUJKDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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